molecular formula C8H6F2O4S B14140183 2,3-Difluoro-6-sulfo-phenylacetaldehyde CAS No. 887586-10-9

2,3-Difluoro-6-sulfo-phenylacetaldehyde

Katalognummer: B14140183
CAS-Nummer: 887586-10-9
Molekulargewicht: 236.19 g/mol
InChI-Schlüssel: CHDQHEYYSUNLCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-6-sulfo-phenylacetaldehyde is a chemical compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a sulfonic acid group attached to a phenyl ring, along with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of a suitable precursor, followed by sulfonation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-6-sulfo-phenylacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-sulfo-phenylacetaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-sulfo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a sulfonic acid group can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in molecular structure and function, which are the basis for its effects in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Difluoro-6-sulfo-phenylacetaldehyde is unique due to the specific combination of fluorine atoms and a sulfonic acid group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

887586-10-9

Molekularformel

C8H6F2O4S

Molekulargewicht

236.19 g/mol

IUPAC-Name

3,4-difluoro-2-(2-oxoethyl)benzenesulfonic acid

InChI

InChI=1S/C8H6F2O4S/c9-6-1-2-7(15(12,13)14)5(3-4-11)8(6)10/h1-2,4H,3H2,(H,12,13,14)

InChI-Schlüssel

CHDQHEYYSUNLCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)F)CC=O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.